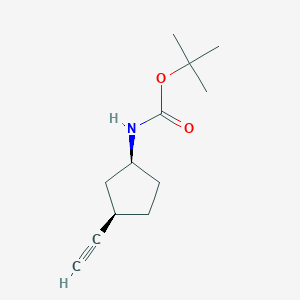
Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate is an organic compound that features a tert-butyl group, an ethynyl group, and a cyclopentyl ring
Métodos De Preparación
The synthesis of tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the use of a palladium-catalyzed coupling reaction to introduce the ethynyl group onto the cyclopentyl ring. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl ((1S,3R)-3-ethynylcyclopentyl)carbamate include:
Tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: This compound features a hydroxy group instead of an ethynyl group and is used in similar synthetic applications.
Tert-butyl ((1S,3R)-3-methylcyclopentyl)carbamate: This compound has a methyl group in place of the ethynyl group and exhibits different reactivity and applications. The uniqueness of this compound lies in its ethynyl group, which provides distinct reactivity and potential for forming covalent bonds with molecular targets
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,3R)-3-ethynylcyclopentyl]carbamate |
InChI |
InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 |
Clave InChI |
DTHXBYFRDCALDU-ZJUUUORDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C#C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



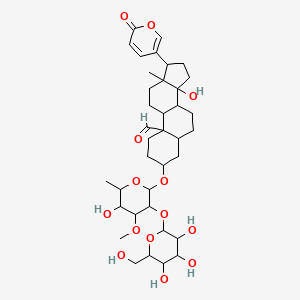

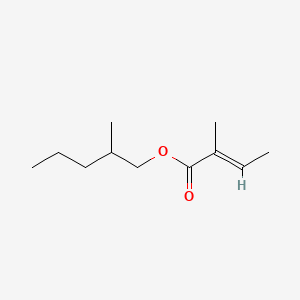
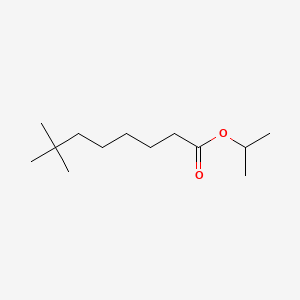

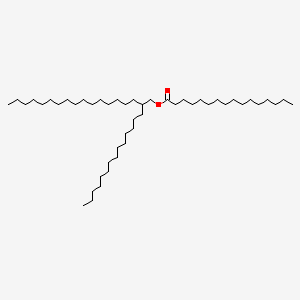
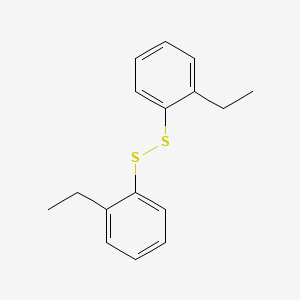
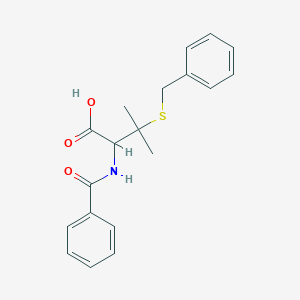
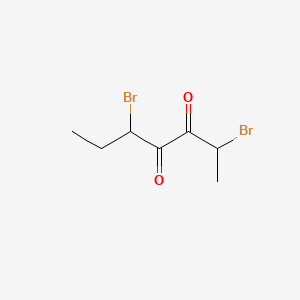
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)


